molecular formula C15H18O2 B1246451 Isodehydrocostus lactone

Isodehydrocostus lactone

Cat. No. B1246451
M. Wt: 230.3 g/mol
InChI Key: HOKNRQOXIXGZDY-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodehydrocostus lactone is a sesquiterpene lactone.

Scientific Research Applications

Synthesis and Structure Confirmation

  • Isodehydrocostus lactone has been synthesized and its structure and stereochemistry confirmed. This process involved photochemical transformation and functional group manipulations, providing insights into its molecular structure (Delair, Kann, & Greene, 1994).

Isolation and Structural Analysis

  • It was isolated as a minor component from Saussurea lappa, and its structure was determined based on spectral data and correlation with other compounds, contributing to the understanding of chemical diversity in natural products (Kalsi, Sharma, & Kaur, 1983).

Plant Growth Regulatory Activity

  • Isodehydrocostus lactone derivatives have been synthesized and tested as plant growth regulators. Certain derivatives showed significant enhancement in root-forming potential, highlighting their potential agricultural applications (Kalsi, Kaur, Sharma, & Talwar, 1984).

Bioactivity in Plant Growth

  • Another study on sesquiterpene lactones, including isodehydrocostus lactone, from Inula racemosa showed considerable biological activity as plant growth regulators. This suggests its potential use in enhancing agricultural productivity (Kaur, Kalsi, 1985).

Implications in Mitochondrial Metabolism

Induction of Apoptosis in Cancer Cells

General Biological Activities of Similar Lactones

  • Other lactones, such as isocoumarins and dihydroisocoumarins, have been studied for their wide range of biological activities. This broader context of lactone research can provide a foundation for understanding the potential applications of isodehydrocostus lactone (Saddiqa, Çakmak, & Usman, 2017).

properties

Product Name

Isodehydrocostus lactone

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(3aS,6aR,9aR,9bS)-9-methyl-3,6-dimethylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,11-14H,1,3-4,6-7H2,2H3/t11-,12-,13-,14-/m0/s1

InChI Key

HOKNRQOXIXGZDY-XUXIUFHCSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H](CCC2=C)C(=C)C(=O)O3

SMILES

CC1=CCC2C1C3C(CCC2=C)C(=C)C(=O)O3

Canonical SMILES

CC1=CCC2C1C3C(CCC2=C)C(=C)C(=O)O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isodehydrocostus lactone
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Isodehydrocostus lactone
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Isodehydrocostus lactone
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Isodehydrocostus lactone
Reactant of Route 5
Isodehydrocostus lactone
Reactant of Route 6
Isodehydrocostus lactone

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